Cas no 95627-01-3 (4,4’-(Ethylenediimino)dibenzoic Acid)

4,4’-(Ethylenediimino)dibenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 4,4’-(Ethylenediimino)dibenzoic Acid
- 4,4'-(EthylenediiMino)dibenzoic Acid
- 4,4-(ETHYLENEDIIMINO)DIBENZOIC ACID
- 4-[2-(4-carboxyanilino)ethylamino]benzoic acid
- 4,4'-Aethandiyldiamino-di-benzoesaeure
- 4,4'-ethanediyldiamino-di-benzoic acid
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Computed Properties
- Exact Mass: 300.11100
Experimental Properties
- PSA: 98.66000
- LogP: 2.75300
4,4’-(Ethylenediimino)dibenzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E917810-1g |
4,4’-(Ethylenediimino)dibenzoic Acid |
95627-01-3 | 1g |
$1372.00 | 2023-05-18 | ||
TRC | E917810-100mg |
4,4’-(Ethylenediimino)dibenzoic Acid |
95627-01-3 | 100mg |
$178.00 | 2023-05-18 |
4,4’-(Ethylenediimino)dibenzoic Acid Related Literature
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
Additional information on 4,4’-(Ethylenediimino)dibenzoic Acid
Comprehensive Overview of 4,4’-(Ethylenediimino)dibenzoic Acid (CAS No. 95627-01-3): Properties, Applications, and Innovations
4,4’-(Ethylenediimino)dibenzoic Acid (CAS No. 95627-01-3) is a specialized organic compound with a unique molecular structure, featuring two benzoic acid groups linked by an ethylenediimino bridge. This aromatic dicarboxylic acid derivative has garnered significant attention in pharmaceutical research, material science, and chemo-sensing applications due to its versatile coordination properties and ability to form stable metal-organic frameworks (MOFs). Its rigid yet flexible backbone makes it an ideal candidate for designing advanced functional materials, particularly in sustainable chemistry and green synthesis initiatives.
In recent years, the demand for 4,4’-(Ethylenediimino)dibenzoic Acid has surged alongside breakthroughs in drug delivery systems and nanotechnology. Researchers highlight its potential as a ligand for catalytic complexes, where its bifunctional nature enhances reaction efficiency in cross-coupling reactions—a hot topic in organic synthesis optimization. Moreover, its fluorescence properties are being explored for bioimaging probes, aligning with the growing interest in non-invasive diagnostic tools.
From an industrial perspective, this compound plays a pivotal role in developing high-performance polymers. Its incorporation into polyamide or polyester matrices improves thermal stability and mechanical strength, addressing key challenges in eco-friendly packaging materials—a sector heavily scrutinized due to global plastic waste reduction mandates. Notably, its biodegradability potential positions it as a sustainable alternative to petroleum-based intermediates, resonating with the circular economy discourse.
Analytical studies of CAS No. 95627-01-3 reveal exceptional purity standards (>98%), critical for pharmaceutical grade applications. The compound’s solubility profile (soluble in DMSO and alkaline solutions but insoluble in water) enables precise formulation control, a frequent query among formulation chemists optimizing drug solubility. Recent patents also emphasize its utility in photodynamic therapy agents, leveraging its UV-absorbing characteristics—a trending area in cancer research forums.
Environmental considerations further underscore its relevance. As regulatory bodies tighten REACH compliance requirements, 4,4’-(Ethylenediimino)dibenzoic Acid stands out for its low ecotoxicity data, making it preferable for green chemistry protocols. Laboratories focusing on CO2 capture technologies are investigating its MOF derivatives for selective gas adsorption—an intersection with climate change mitigation strategies that dominate scientific funding agendas.
For synthetic chemists, the compound’s crystallization behavior offers intriguing possibilities in supramolecular chemistry. Its ability to form hydrogen-bonded networks is being harnessed to design self-healing materials, a cutting-edge topic in smart material conferences. Additionally, its proton conductivity in solid-state configurations sparks interest for fuel cell membrane research, answering frequent search queries about alternative energy materials.
Quality control protocols for 95627-01-3 typically involve HPLC-UV analysis and FTIR spectroscopy, ensuring batch-to-batch consistency—a major concern for contract manufacturing organizations (CMOs). The compound’s stability under inert atmospheres (up to 250°C) also makes it suitable for high-temperature processes, frequently discussed in industrial scale-up webinars.
Looking ahead, the integration of 4,4’-(Ethylenediimino)dibenzoic Acid into 3D-printed biomedical devices and responsive hydrogels represents a frontier in personalized medicine. Its pH-dependent solubility aligns with targeted colon-specific drug release systems, addressing a common pain point in gastrointestinal therapeutics. As computational chemistry tools advance, molecular modeling studies predict novel derivatives with enhanced binding affinities for enzyme inhibition—an area ripe for AI-driven drug discovery platforms.
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